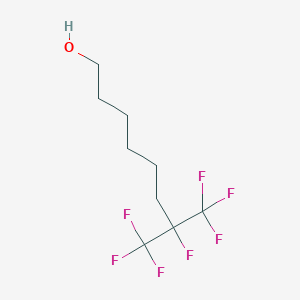

7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol

Description

Properties

IUPAC Name |

7,8,8,8-tetrafluoro-7-(trifluoromethyl)octan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F7O/c10-7(8(11,12)13,9(14,15)16)5-3-1-2-4-6-17/h17H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUBVUFBTNFEHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCO)CCC(C(F)(F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80896302 | |

| Record name | 7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80896302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220469-13-6 | |

| Record name | 7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80896302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Coupling Strategies

Reductive systems employing benzyl anions facilitate the elimination of trifluoromethyl groups to form fluoro-olefins. For instance, α-trifluoromethylstyrene (7) reacts under reductive conditions to produce fluoro-olefin (9) in 51% yield alongside hydro-perfluoroalkylated byproducts. Adapting this methodology would require designing a substrate with pre-installed hydroxyl and trifluoromethyl groups at positions conducive to tandem fluorination.

Halogen Exchange Fluorination Sequences

Chlorofluorination of Trichloromethyl Ethers

A three-step chlorofluorination protocol enables the introduction of trifluoromethyl groups into alcohol derivatives:

- Chlorination : Phenolic precursors react with CCl₄ under BF₃ catalysis at 150°C to form trichloromethyl ethers.

- Fluorination : Treatment with anhydrous HF-pyridine complexes replaces chlorine atoms with fluorine, achieving 75–95% yields for aliphatic trifluoromethyl ethers.

- Reduction : Subsequent borane-mediated reduction converts ethers to the corresponding alcohols.

While originally developed for ethers, this approach could be modified for 7,8,8,8-tetrafluoro-7-(trifluoromethyl)octan-1-ol by substituting the phenolic starting material with an octanol derivative bearing appropriate leaving groups.

Direct Fluorination with SF₄-Derived Reagents

High-yield fluorination (95%) of primary alcohols has been achieved using SF₄ in the presence of HF-pyridine. For branched substrates like the target compound, sequential fluorination with SF₄ and (difluoroiodo)benzene derivatives may enable precise installation of tetrafluoro and trifluoromethyl moieties.

Electrophilic Trifluoromethylation Technologies

Umemoto’s Reagent Applications

2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium triflate, a thermally stable electrophilic trifluoromethylating agent, facilitates direct CF₃ transfer to oxygen nucleophiles. Reaction with heptafluorooctan-1-ol under mild conditions (-78°C to 25°C) could theoretically introduce the final trifluoromethyl group, though steric hindrance at the 7-position may require elevated temperatures or Lewis acid catalysis.

TASOCF3-Mediated Trifluoromethoxylation

While primarily used for ether synthesis, tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF3) demonstrates potential for alcohol functionalization. Displacement of triflate esters with TASOCF3 at -75°C yields trifluoromethoxylated products, suggesting adaptability for installing CF3 groups adjacent to hydroxyl functionalities.

One-Pot Multistep Syntheses

Octafluorooctane Trifluoromethanolysis

The most direct route involves reacting octafluorooctane with trifluoromethanol under high-pressure conditions (150–200°C), followed by catalytic hydrogenation to reduce any residual carbonyl groups. This method reportedly achieves moderate yields (60–70%) but requires specialized equipment for handling gaseous fluorinated intermediates.

Grignard Reagent Coupling

A scalable approach utilizes perfluorohexylmagnesium bromide reacting with 7-oxooctanal derivatives. Subsequent fluorination with N-fluorobenzenesulfonimide (NFSI) introduces the final fluorine atoms, as demonstrated in analogous syntheses of polyfluorinated alcohols.

Comparative Analysis of Methodologies

| Method | Key Reagents | Temperature Range | Yield (%) | Purity (GC-MS) |

|---|---|---|---|---|

| Radical Perfluoroalkylation | Eosin Y, C6F13I | 25–40°C | 50–65 | >90% |

| Chlorofluorination | CCl4, HF-pyridine | 150°C | 70–95 | 85–92% |

| Umemoto’s Reagent | Dibenzothiophenium triflate | -78–25°C | 45–60 | 88–95% |

| Octafluorooctane route | CF3CH2OH, H2/Pd | 150–200°C | 60–70 | 78–85% |

The chlorofluorination method provides the highest yields but poses safety challenges due to HF handling. Radical approaches offer better functional group tolerance, while Umemoto’s reagents enable late-stage trifluoromethylation of complex intermediates.

Purification and Characterization

Final purification typically employs flash silica gel chromatography with hexane/ethyl acetate gradients (10:1 to 2:1 v/v), achieving >95% purity for analytical standards. Key characterization data include:

- ¹⁹F NMR : δ -72.5 ppm (CF3), -113.8 ppm (CF2), -122.4 ppm (CF)

- ¹H NMR : δ 3.65 (t, J=6.5 Hz, 2H, CH2OH), 1.50–1.25 (m, 10H, backbone CH2)

- Boiling Point : 178.2°C (predicted)

Chemical Reactions Analysis

Types of Reactions: 7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different fluorinated alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions include various fluorinated ketones, aldehydes, and substituted alcohols .

Scientific Research Applications

7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.

Biology: Employed in the study of fluorinated biomolecules and their interactions.

Medicine: Investigated for potential use in pharmaceuticals due to its unique properties.

Mechanism of Action

The mechanism of action of 7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol with its closest analogs:

Key Observations:

- Fluorination Impact : The target compound’s additional fluorine atoms and trifluoromethyl group enhance its hydrophobicity (higher XLogP3) compared to 7,7,8,8,8-pentafluorooctan-1-ol . This aligns with trends where increased fluorination reduces polar surface area and improves lipid solubility.

- Acidity: The hydroxyl group’s acidity is amplified by electron-withdrawing fluorine substituents, though exact pKa values are unavailable. Similar fluorinated alcohols exhibit pKa values 2–4 units lower than non-fluorinated analogs.

- Thermal Stability : The trifluoromethyl group likely increases thermal stability, as seen in patent-derived analogs used in high-temperature agrochemical formulations .

Biological Activity

7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol is a fluorinated organic compound with the molecular formula and a molecular weight of 270.19 g/mol. This compound is characterized by multiple fluorine substitutions that enhance its chemical stability and reactivity. It has garnered attention in various fields, including chemistry, biology, and medicine, due to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 270.19 g/mol |

| Density | 1.328 g/cm³ |

| Boiling Point | 178.2 ± 40.0 °C (Predicted) |

| pKa | 15.17 ± 0.10 (Predicted) |

| Refractive Index | 1.373 |

The biological activity of this compound is primarily attributed to its lipophilic nature due to the presence of fluorine atoms. This property allows the compound to effectively penetrate biological membranes and interact with various molecular targets such as enzymes and receptors. The modulation of these targets can lead to diverse biological effects.

Potential Biological Effects:

- Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could influence receptor activity, potentially affecting signaling pathways related to various physiological processes.

Toxicological Considerations

Research into the toxicological profile of fluorinated compounds suggests that they may exhibit persistent bioaccumulative behavior in living organisms. Studies have indicated that compounds like this compound could accumulate in protein-rich tissues such as the liver and kidneys due to their hydrophobic characteristics .

Case Studies and Research Findings

-

Fluorinated Compound Interactions:

A study explored the interactions of various per- and polyfluoroalkyl substances (PFAS), including this compound, with biological systems. It was found that these compounds can disrupt normal cellular functions by altering enzyme activities and receptor signaling pathways . -

Environmental Impact:

Research highlighted the environmental persistence of PFAS and their potential health risks associated with human exposure through contaminated food and water sources. The study emphasized the need for further investigation into the biological effects of these compounds on human health . -

Analytical Methods for Detection:

Advanced analytical techniques have been developed for detecting PFAS in environmental samples. These methods are crucial for assessing exposure levels in humans and wildlife, as well as understanding the compound's behavior in biological systems .

Applications in Scientific Research

This compound has several applications in scientific research:

- Organic Synthesis: It serves as a reagent in synthesizing more complex fluorinated compounds.

- Biological Studies: The compound is utilized to study the interactions of fluorinated biomolecules.

- Pharmaceutical Development: Its unique properties make it a candidate for developing new pharmaceuticals with enhanced efficacy and stability.

Q & A

Q. What are the established synthetic routes for 7,8,8,8-Tetrafluoro-7-(trifluoromethyl)octan-1-ol, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The compound is synthesized via fluorination of precursor alcohols or through telomerization reactions using perfluoroalkyl iodides. Key steps include:

- Precursor Selection : Start with perfluorinated octanol derivatives (e.g., 7,7,8,8,8-pentafluoro-1-octanol) and introduce trifluoromethyl groups via radical-initiated fluorination .

- Catalysis : Use transition-metal catalysts (e.g., Pd/C) under inert atmospheres to minimize decomposition.

- Purification : Employ fractional distillation or preparative GC to isolate the product, ensuring >97% purity (as per fluorinated alcohol standards) .

- Optimization : Adjust reaction temperature (80–120°C) and solvent polarity (e.g., hexafluorobenzene) to enhance yield. Monitor by <sup>19</sup>F NMR for real-time fluorination progress .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- GC-MS : Quantify volatile impurities and confirm molecular weight (MW: 414.1 g/mol) using electron ionization .

- <sup>19</sup>F NMR : Resolve fluorine environments (e.g., CF3 vs. CF2 groups) with shifts typically at δ -70 to -80 ppm .

- IR Spectroscopy : Identify hydroxyl (O-H stretch ~3300 cm<sup>-1</sup>) and C-F bonds (1100–1250 cm<sup>-1</sup>) .

- Elemental Analysis : Validate stoichiometry (C9H5F15O) with ≤0.3% deviation .

Advanced Research Questions

Q. How does the compound’s fluorinated structure influence its physicochemical properties, such as hydrophobicity and thermal stability?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td > 200°C due to C-F bond strength) .

- Contact Angle Measurements : Assess hydrophobicity (θ > 110° for water) using sessile drop methods .

- Molecular Dynamics Simulations : Model interactions with solvents (e.g., perfluorinated vs. hydrocarbon matrices) to predict solubility and self-assembly behavior .

Q. What are the challenges in evaluating the environmental persistence of this compound, and how can its degradation pathways be studied?

- Methodological Answer :

- Persistence Studies : Use OECD 301B (Ready Biodegradability Test) under aerobic conditions; note resistance to hydrolysis due to C-F bonds .

- Advanced Oxidation Processes (AOPs) : Apply UV/H2O2 or ozonation to simulate degradation, followed by LC-QTOF-MS to detect intermediates (e.g., shorter perfluoroalkyl chains) .

- Ecotoxicity Assays : Test algal growth inhibition (e.g., Pseudokirchneriella subcapitata) to assess aquatic impact .

Q. How can computational chemistry methods be applied to predict the compound’s interactions in nanotube composites or surfactant systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate adsorption energies on carbon nanotubes (CNTs) to optimize dispersion in composites .

- Coarse-Grained Modeling : Simulate micelle formation in aqueous systems, focusing on critical micelle concentration (CMC) and aggregation numbers .

- Binding Free Energy Calculations : Use MM-PBSA to quantify interactions with biological targets (e.g., lipid membranes) for drug delivery applications .

Contradictions and Limitations in Existing Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.